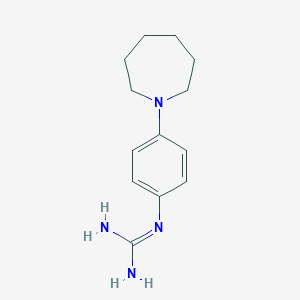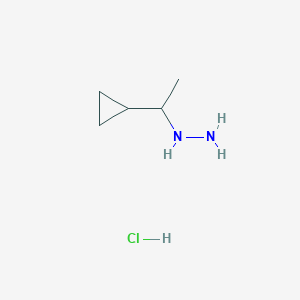
(1-环丙基乙基)肼盐酸盐
描述
“(1-Cyclopropylethyl)hydrazine hydrochloride” is a chemical compound with the molecular formula C5H13ClN2 . It belongs to the class of hydrazine derivatives.
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylethyl)hydrazine hydrochloride” consists of a cyclopropyl group attached to an ethyl group, which is further connected to a hydrazine group. The compound has a molecular weight of 136.62 g/mol .Physical And Chemical Properties Analysis
“(1-Cyclopropylethyl)hydrazine hydrochloride” is a liquid at room temperature . Its melting point is between 98-100 degrees Celsius . More specific physical and chemical properties might be found in specialized chemical literature or databases.科学研究应用
-
Proteomics Research
- Field : Biochemistry
- Application : “(1-Cyclopropylethyl)hydrazine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Detection of Hydrazine in Aqueous Media
- Field : Analytical Chemistry
- Application : A newly designed and synthesized carbazole N-phenyl π-conjugated vinyl malononitrile (CPM) fluorescent sensor is used for the ultrafast and ultrasensitive detection of hazardous hydrazine in an aqueous medium .
- Method : The CPM sensor shows colorimetric and fluorimetric responses to hydrazine, with high selectivity for detecting hydrazine without interference with other amines .
- Results : The lower detection limit value of the probe CPM for hydrazine was as low as 2.21×10−8 M . The probe CPM expects significant attention due to its simplicity and cost-effectiveness in detecting hazardous hydrazine .
-
Cancer Research
- Field : Oncology
- Application : Hydrazone compounds, which include “(1-Cyclopropylethyl)hydrazine hydrochloride”, are being researched for their potential in cancer treatment . These compounds target cell death pathways like apoptosis, necrosis, and autophagy .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : While no one chemotherapeutic agent has been demonstrated to be 100% successful in cancer treatment, hydrazone compounds have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research .
-
Synthesis of Hydrazone-Schiff Bases
- Field : Organic Chemistry
- Application : Hydrazones, including “(1-Cyclopropylethyl)hydrazine hydrochloride”, can be used in the synthesis of hydrazone-Schiff bases .
- Method : The synthesis is achieved by combining suitable aldehydes with hydrazides .
- Results : The outcomes of this application are not specified in the source .
-
Proteomics Research
- Field : Biochemistry
- Application : “(1-Cyclopropylethyl)hydrazine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of this application are not specified in the source .
-
Synthesis of Hydrazone-Schiff Bases
- Field : Organic Chemistry
- Application : Hydrazones, including “(1-Cyclopropylethyl)hydrazine hydrochloride”, can be used in the synthesis of hydrazone-Schiff bases .
- Method : The synthesis is achieved by combining suitable aldehydes with hydrazides .
- Results : The outcomes of this application are not specified in the source .
安全和危害
“(1-Cyclopropylethyl)hydrazine hydrochloride” may pose certain hazards. It’s important to handle it with appropriate safety measures. The compound is associated with hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
1-cyclopropylethylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-4(7-6)5-2-3-5;/h4-5,7H,2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLDUXZBLRFSAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclopropylethyl)hydrazine hydrochloride | |
CAS RN |
1181458-56-9 | |
| Record name | Hydrazine, (1-cyclopropylethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



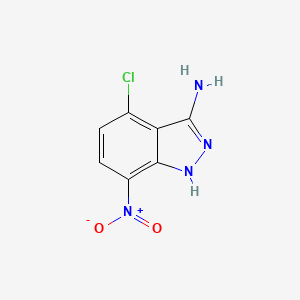
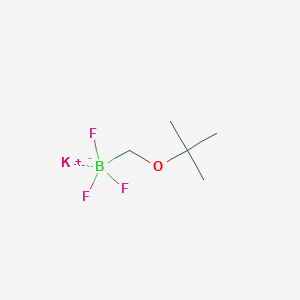
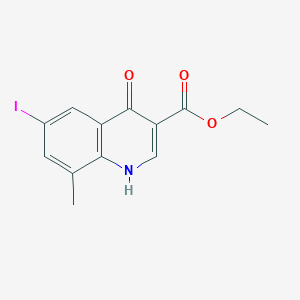
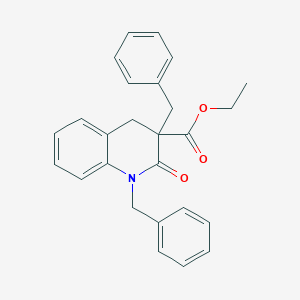
![[2-(4-Methoxyphenyl)indolizin-3-yl]methanamine](/img/structure/B1420157.png)
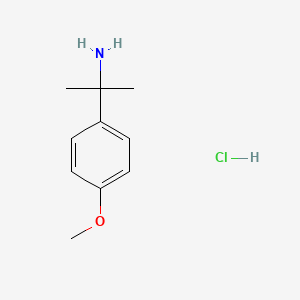
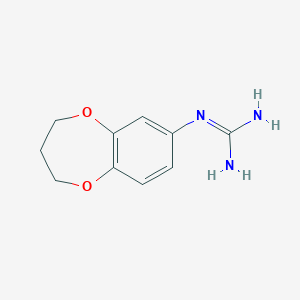
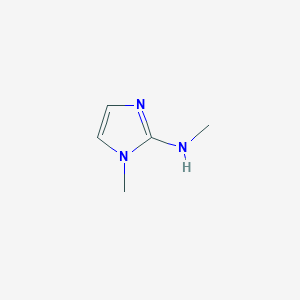
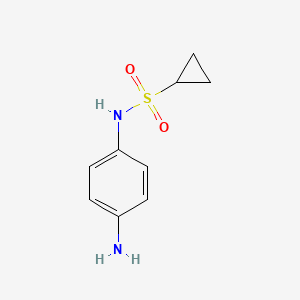
![2-Chloro-6-phenyl-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1420166.png)
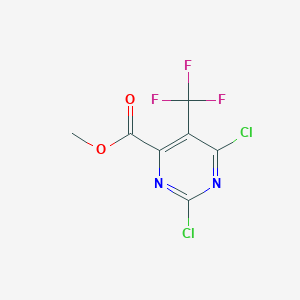
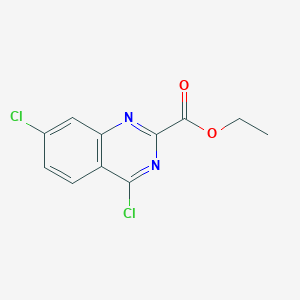
![2-Chloro-N-(4,4-dimethyl-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B1420169.png)
